molecular formula C13H11F B1329804 2-Fluorodiphenylmethane CAS No. 3794-15-8

2-Fluorodiphenylmethane

Cat. No.: B1329804
CAS No.: 3794-15-8
M. Wt: 186.22 g/mol
InChI Key: YWWVDXKZLGXVHT-UHFFFAOYSA-N
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Preparation Methods

2-Fluorodiphenylmethane can be synthesized through various methods. One common laboratory method involves the reaction of benzene emulsifier with hydrofluoric acid . This reaction typically requires controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with additional steps to purify and isolate the compound .

Chemical Reactions Analysis

2-Fluorodiphenylmethane undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Fluorodiphenylmethane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the formation of more complex molecules.

    Biology: The compound can be used in studies involving fluorinated organic molecules, which are important in understanding biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluorodiphenylmethane in organic synthesis involves its incorporation into target molecules, facilitating the formation of new chemical bonds. In pharmaceuticals, the fluorine atom can influence the compound’s interaction with biological targets, affecting its activity and stability .

Comparison with Similar Compounds

2-Fluorodiphenylmethane can be compared with other similar compounds, such as:

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-benzyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWVDXKZLGXVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191380
Record name 2-Fluorodiphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3794-15-8
Record name 2-Fluorodiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3794-15-8
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Record name 2-Fluorodiphenylmethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3794-15-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 2-fluorodiphenylmethane was one of the components identified in Myrrh extracts exhibiting antimicrobial effects. Is there any information available regarding the potential mechanism of action of this compound against microbes like Candida albicans and Staphylococcus aureus?

A: Unfortunately, the research paper [] focuses primarily on the inhibitory effects of Myrrh extracts and doesn't delve into the specific mechanisms of action of its individual components, including this compound. Further research is needed to understand how this compound interacts with microbial cells, its potential targets, and the downstream effects leading to growth inhibition or cell death in Candida albicans and Staphylococcus aureus.

Q2: Could you provide some basic structural information about this compound?

A: While the research paper [] doesn't explicitly provide the molecular formula or weight of this compound, based on its name, we can deduce the following:

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